2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C19H17NO3 and a molecular weight of 307.34 g/mol This compound is characterized by the presence of a quinoline ring substituted with an isopropoxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid typically involves the reaction of 2-isopropoxyaniline with 2-chloroquinoline-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of quinoline-4-carboxylic acid derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline ring structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid
- 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid
Uniqueness
2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets compared to similar compounds .
Properties
IUPAC Name |
2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12(2)23-18-10-6-4-8-14(18)17-11-15(19(21)22)13-7-3-5-9-16(13)20-17/h3-12H,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVQVUNFKGDLKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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